molecular formula C12H16 B6307621 (2-Methylcyclopentyl)benzene CAS No. 20079-03-2

(2-Methylcyclopentyl)benzene

Cat. No.: B6307621
CAS No.: 20079-03-2
M. Wt: 160.25 g/mol
InChI Key: HUBOCMUMJWHHEY-UHFFFAOYSA-N
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Description

(2-Methylcyclopentyl)benzene is an organic compound with the chemical formula C12H16. It consists of a benzene ring substituted with a 2-methylcyclopentyl group. This compound is part of the larger family of benzene derivatives, which are widely studied for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylcyclopentyl)benzene typically involves the alkylation of benzene with 2-methylcyclopentyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

(2-Methylcyclopentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylcyclopentyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylcyclopentyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the 2-methylcyclopentyl group can influence the reactivity and orientation of these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylcyclopentyl)benzene is unique due to the presence of both a cyclopentyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-methylcyclopentyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10,12H,5-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBOCMUMJWHHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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